molecular formula C18H27N3O B6625339 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide

Cat. No.: B6625339
M. Wt: 301.4 g/mol
InChI Key: JIVMNHJYANUMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopentyl group, a piperidine ring, and a pyridine moiety, making it structurally complex and potentially versatile in its applications.

Properties

IUPAC Name

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-14-12-17(6-9-19-14)21-10-7-16(8-11-21)20-18(22)13-15-4-2-3-5-15/h6,9,12,15-16H,2-5,7-8,10-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVMNHJYANUMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a reductive amination process involving 4-piperidone and 2-methylpyridine. This step often uses reducing agents like sodium triacetoxyborohydride.

    Cyclopentylation: The cyclopentyl group is introduced via a nucleophilic substitution reaction. Cyclopentyl bromide can be used as the alkylating agent in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the acylation of the piperidine intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Alkylated derivatives.

Scientific Research Applications

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-N-[1-(2-pyridin-4-yl)piperidin-4-yl]acetamide: Lacks the methyl group on the pyridine ring.

    N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide: Lacks the cyclopentyl group.

Uniqueness

2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.